molecular formula C5H7N3O2S B15203913 5-Methylpyrazine-2-sulfonamide CAS No. 2228719-81-9

5-Methylpyrazine-2-sulfonamide

Cat. No.: B15203913
CAS No.: 2228719-81-9
M. Wt: 173.20 g/mol
InChI Key: PRSWSSAJIUSMGN-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-sulfonamide is a nitrogen-containing heterocyclic compound with a sulfonamide functional group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic materials, and bioactive molecules. The presence of both pyrazine and sulfonamide groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-sulfonamide typically involves the sulfonation of 5-Methylpyrazine. One common method includes the reaction of 5-Methylpyrazine with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrazine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

5-Methylpyrazine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and other biological processes.

    Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methylpyrazine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

    Sulfamethazine: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in combination with other drugs for treating infections.

    Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.

Uniqueness: 5-Methylpyrazine-2-sulfonamide is unique due to the presence of the pyrazine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other sulfonamides and contributes to its specific applications and effectiveness in various fields.

Properties

CAS No.

2228719-81-9

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

5-methylpyrazine-2-sulfonamide

InChI

InChI=1S/C5H7N3O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10)

InChI Key

PRSWSSAJIUSMGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)S(=O)(=O)N

Origin of Product

United States

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